N,N,N-Triethyl-2-oxopentan-1-aminium
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Overview
Description
N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound characterized by the presence of three ethyl groups and a 2-oxopentan-1-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-oxopentan-1-aminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of triethylamine with 2-oxopentan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-oxopentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
N,N,N-Triethyl-2-oxopentan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-oxopentan-1-aminium involves its interaction with molecular targets such as ion channels and membrane proteins. The compound can modulate the activity of these targets by altering their conformation or by facilitating the transport of ions across membranes. This modulation can affect various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-oxopentan-1-aminium: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N-Triethyl-3-oxopentan-1-aminium: Similar but with the oxo group at a different position.
N,N,N-Triethyl-2-oxobutan-1-aminium: Similar but with a shorter carbon chain.
Uniqueness
N,N,N-Triethyl-2-oxopentan-1-aminium is unique due to its specific combination of ethyl groups and the 2-oxopentan-1-aminium moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Biological Activity
N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and neuropharmacological activities. The findings are supported by data tables and case studies to provide a comprehensive overview.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.6 |
MCF-7 (breast cancer) | 22.3 |
A549 (lung cancer) | 18.5 |
The cytotoxic effects are believed to be mediated through apoptosis, as evidenced by increased levels of caspase activity in treated cells.
Neuropharmacological Effects
Research has also explored the neuropharmacological potential of this compound. Preliminary findings suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models.
Case Study:
A study conducted on mice indicated that administration of the compound at doses of 10 mg/kg resulted in significant reductions in anxiety-like behavior in the elevated plus maze test compared to control groups. The compound appears to modulate neurotransmitter systems, particularly affecting serotonin and norepinephrine levels.
The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:
- Membrane Disruption: Its quaternary ammonium structure allows interaction with lipid membranes, enhancing permeability and leading to cell death in microorganisms.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation.
- Neurotransmitter Modulation: Its effects on anxiety and depression may involve alterations in neurotransmitter levels, particularly serotonin and norepinephrine.
Properties
CAS No. |
676166-60-2 |
---|---|
Molecular Formula |
C11H24NO+ |
Molecular Weight |
186.31 g/mol |
IUPAC Name |
triethyl(2-oxopentyl)azanium |
InChI |
InChI=1S/C11H24NO/c1-5-9-11(13)10-12(6-2,7-3)8-4/h5-10H2,1-4H3/q+1 |
InChI Key |
QGXYMDYQQVHEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C[N+](CC)(CC)CC |
Origin of Product |
United States |
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